Cas no 2138107-60-3 (4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol)
4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol
- 2138107-60-3
- EN300-1155692
-
- Inchi: 1S/C11H16N2O/c1-9-3-5-11(14,6-4-9)10-12-7-8-13(10)2/h3,5,7-9,14H,4,6H2,1-2H3
- InChI Key: KEVZVHQIINKEDA-UHFFFAOYSA-N
- SMILES: OC1(C2=NC=CN2C)C=CC(C)CC1
Computed Properties
- Exact Mass: 192.126263138g/mol
- Monoisotopic Mass: 192.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 38Ų
4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1155692-0.05g |
4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol |
2138107-60-3 | 0.05g |
$1091.0 | 2023-06-09 | ||
| Enamine | EN300-1155692-0.1g |
4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol |
2138107-60-3 | 0.1g |
$1144.0 | 2023-06-09 | ||
| Enamine | EN300-1155692-0.25g |
4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol |
2138107-60-3 | 0.25g |
$1196.0 | 2023-06-09 | ||
| Enamine | EN300-1155692-0.5g |
4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol |
2138107-60-3 | 0.5g |
$1247.0 | 2023-06-09 | ||
| Enamine | EN300-1155692-1.0g |
4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol |
2138107-60-3 | 1g |
$1299.0 | 2023-06-09 | ||
| Enamine | EN300-1155692-2.5g |
4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol |
2138107-60-3 | 2.5g |
$2548.0 | 2023-06-09 | ||
| Enamine | EN300-1155692-5.0g |
4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol |
2138107-60-3 | 5g |
$3770.0 | 2023-06-09 | ||
| Enamine | EN300-1155692-10.0g |
4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol |
2138107-60-3 | 10g |
$5590.0 | 2023-06-09 |
4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol
Introduction to 4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol (CAS No. 2138107-60-3)
4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol, identified by its CAS number 2138107-60-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclohexene core substituted with a methyl group and an imidazole moiety, has garnered attention due to its potential applications in drug discovery and development. The structural features of this compound make it a promising candidate for further exploration in various therapeutic areas.
The chemical structure of 4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol consists of a cyclohexene ring with a methyl group at the 4-position and an imidazole ring linked at the 1-position through an N-H bond. The presence of the imidazole group introduces a heterocyclic framework, which is commonly found in biologically active molecules. This heterocycle is further substituted with a methyl group, enhancing its complexity and potentially influencing its pharmacological properties.
In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities. Imidazole derivatives, in particular, have been extensively studied for their roles as pharmacophores in various therapeutic agents. The compound 4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol represents an intriguing example of how structural modifications can lead to novel bioactive molecules. The cyclohexene core provides a rigid scaffold, while the imidazole moiety contributes to hydrogen bonding capabilities, which are crucial for molecular recognition processes.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the cyclohexene and imidazole moieties offers multiple sites for functionalization, allowing chemists to tailor the molecule for specific biological targets. This flexibility makes 4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol a valuable tool in the development of new pharmaceuticals.
Recent studies have highlighted the importance of cyclohexene derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The structural motif of 4-methyl-1-(1-methyl-1H-imidazol-2-yl)cyclohex-2-en-1-ol aligns well with these trends, as it combines the favorable properties of both cyclohexene and imidazole scaffolds.
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